
1-Methyl-2-oxopyrrolidin-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) is a derivative of pyrrolidinone, a five-membered lactam. Pyrrolidinone derivatives are known for their significant biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidinone derivatives often involves starting materials like S-pyroglutamic acid. The synthetic design allows for the insertion of various substituents at specific positions on the pyrrolidinone ring . For example, a typical procedure might involve the use of sodium hydride and dry toluene as reagents, with the reaction mixture being heated at reflux .
Industrial Production Methods: Industrial production methods for pyrrolidinone derivatives can vary, but they generally involve large-scale organic synthesis techniques. These methods ensure the efficient production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups on the pyrrolidinone ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
2-Pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-Oxo-1-pyrrolidine acetamide (piracetam)
- 1-Ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one (doxapram)
- 3,3-Dimethyl-5-substituted-2-pyrrolidinone
Comparison: Compared to these similar compounds, 2-pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) is unique due to its specific substituents and the resulting biological activities. For instance, while piracetam is known for its nootropic effects, 2-pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) may exhibit different pharmacological properties due to its distinct chemical structure .
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(1-methyl-2-oxopyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)11-6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3 |
Clave InChI |
SIHVSMCLPNKRGC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCN(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


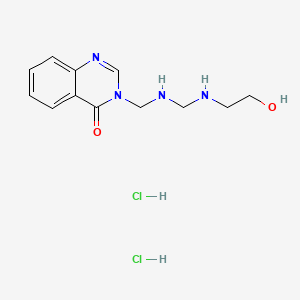
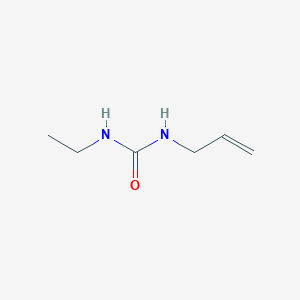
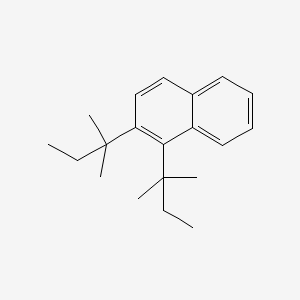
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
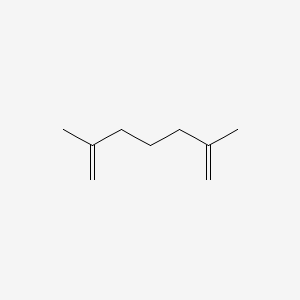

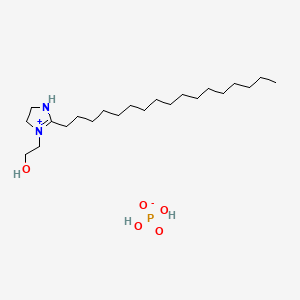
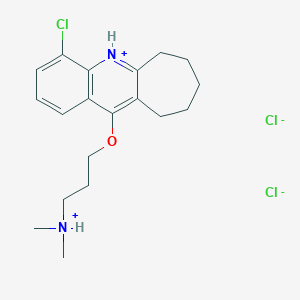
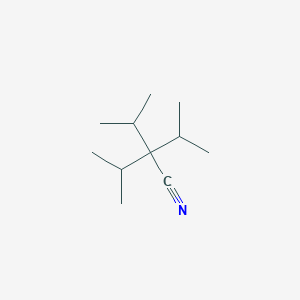

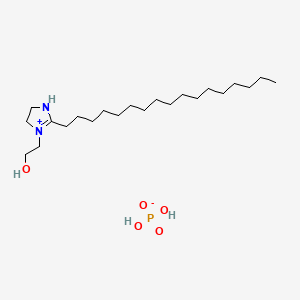
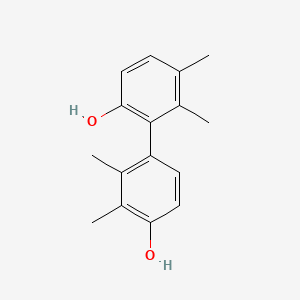
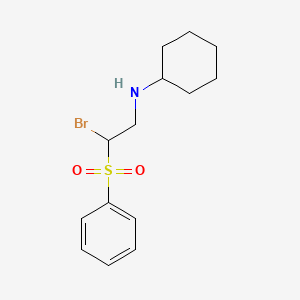
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)
